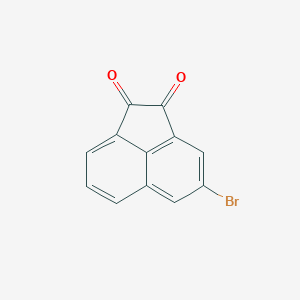

4-Bromoacenaphthylene-1,2-dione

Descripción

4-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a polycyclic aromatic diketone. The parent compound, acenaphthylene-1,2-dione (C₁₂H₆O₂), features a naphthalene-like backbone fused to a cyclobutene ring with two ketone groups at the 1,2-positions. Bromination at the 4-position introduces an electron-withdrawing substituent, altering reactivity and physicochemical properties.

Propiedades

Número CAS |

43017-97-6 |

|---|---|

Fórmula molecular |

C12H5BrO2 |

Peso molecular |

261.07 g/mol |

Nombre IUPAC |

4-bromoacenaphthylene-1,2-dione |

InChI |

InChI=1S/C12H5BrO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H |

Clave InChI |

CFMCFZLGEAHZCW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene followed by oxidation. One common method is the bromination of acenaphthylene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacenaphthylene is then oxidized using an oxidizing agent like potassium dichromate to yield 4-Bromoacenaphthylene-1,2-dione .

Industrial Production Methods: On an industrial scale, the production of 4-Bromoacenaphthylene-1,2-dione can be achieved through a continuous flow process. This involves the bromination of acenaphthylene in a reactor followed by oxidation in a separate reactor. The use of continuous flow reactors allows for better control over reaction conditions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted acenaphthylene derivatives.

Aplicaciones Científicas De Investigación

4-Bromoacenaphthylene-1,2-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromoacenaphthylene-1,2-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Physicochemical Properties

- Acenaphthylene-1,2-dione: Melting point ~245–247°C; IR carbonyl peaks at ~1700 cm⁻¹ (non-polarized spectrum) .

- 3,4-Diamino-3-cyclobutene-1,2-dione: Lower molecular weight (110 g/mol); amino groups introduce hydrogen-bonding capacity, affecting solubility .

- 4-Bromoacenaphthylene-1,2-dione : Theoretical molecular weight ~261 g/mol; bromine likely reduces symmetry, altering crystallinity and spectroscopic profiles compared to the parent compound.

Notes and Limitations

Toxicological Data: No thorough toxicological studies exist for 4-bromoacenaphthylene-1,2-dione. Brominated analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols (e.g., eye/skin flushing), suggesting similar precautions for this compound .

Spectral Comparisons : IR spectra of cyclobutene-diones (e.g., 3-ethoxy derivatives) show characteristic carbonyl peaks; bromine-induced shifts in 4-bromoacenaphthylene-1,2-dione remain unstudied but are inferred from analogous systems .

Research Gaps : Direct experimental data on 4-bromoacenaphthylene-1,2-dione are lacking. Current insights rely on extrapolation from structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.